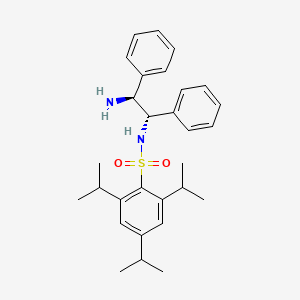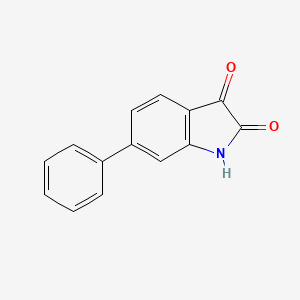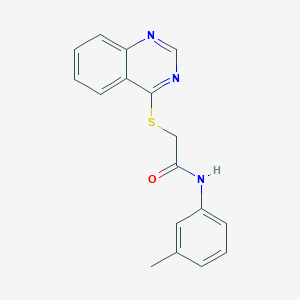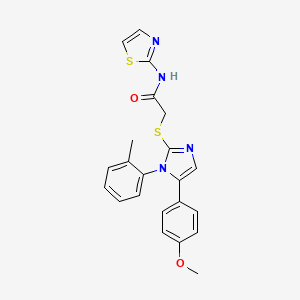![molecular formula C20H18N2O2 B2994428 1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole CAS No. 92736-52-2](/img/structure/B2994428.png)
1-methyl-3-phenyl-5,5a,6,11b-tetrahydro-3H-chromeno[4',3':4,5]pyrano[2,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles, which includes the compound , has been described in a one-pot method . This method combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation . The combination of O-allyloxy- or O-prenyloxy-acetophenones with pyrazolones occurred efficiently, while that of O-propargyloxy-acetophenones was found effective in the presence of a ZnO catalyst, via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .Chemical Reactions Analysis
The compound is part of a class of molecules that have been synthesized using a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction . This reaction involves the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 130–132 °C . Its IR spectrum (KBr, cm^-1) shows peaks at 2970, 2925, 1590, 1512, 1481, 1445, 1228, 1088, 1039, 851, 759, 675 . Its ^1H NMR spectrum (400 MHz; CDCl_3) shows signals at 1.08 (s, 3H, CH_3 attached to 3° ring-junction carbon), 1.67 (s, 3H, CH_3-5), 1.78 .Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structures
The molecular structures of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been elucidated through X-ray diffraction, revealing their molecular and supramolecular architecture. These structures showcase significant interactions like C-H···A (A = O, π) and π-stacking interactions, contributing to their stability and potential reactivity (Padilla-Martínez et al., 2011).
Synthesis and Characterization
Studies have reported the synthesis of various chromeno and pyrazole derivatives through multi-component reactions, highlighting methods that are efficient, offer good yields, and are environmentally friendly. For instance, the one-pot synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst exemplifies a sustainable approach to generating these compounds (Hazeri et al., 2014).
Applications in Organic Synthesis
Research has also focused on the utility of chromeno and pyrazole derivatives in organic synthesis, including the creation of complex heterocyclic structures that have potential applications in medicinal chemistry and material sciences. For example, a novel approach for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones or pyrazolyl pyrano[3,2-c]chromen-5(4H)-ones has been developed, leveraging amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as catalysts under solvent-free conditions, pointing towards the potential for these compounds in catalysis and material science applications (Fekri et al., 2018).
Photophysical and Electrochemical Properties
Additionally, the photophysical and electrochemical properties of certain chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives have been investigated, indicating their potential use in photonic and electronic devices. This is exemplified by studies on coumarin pyrazoline moieties combined with tetrazoles, which have been synthesized and characterized for their thermal stabilities, electrochemical properties, and their behavior in various solvents (Kumbar et al., 2018).
Safety and Hazards
The compound is not intended for human or veterinary use. It is available for research use only. Specific safety and hazard information would require further investigation.
Zukünftige Richtungen
The compound is part of a class of molecules that have shown potential applications in medicinal chemistry . They have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities . Future research could explore these potential applications further, as well as investigate the compound’s mechanism of action and other properties.
Eigenschaften
IUPAC Name |
16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-18-19-14(11-23-17-10-6-5-9-16(17)19)12-24-20(18)22(21-13)15-7-3-2-4-8-15/h2-10,14,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQVUATZFHJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3C(COC4=CC=CC=C34)CO2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)


![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)


![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)
